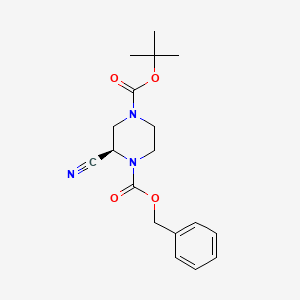

![molecular formula C14H13N3O2S B2977954 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-12-3](/img/structure/B2977954.png)

5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its photophysical properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Mécanisme D'action

Target of Action

The primary target of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine is the serotonin 5-HT6 receptor . This receptor is almost exclusively localized in the central nervous system and has a relatively high affinity towards certain tricyclic antipsychotics .

Mode of Action

The molecule’s conformational flexibility is restricted by the formation of an intramolecular hydrogen bond between the 3-sulfo and 2-methylamino groups . This renders high potency and high selectivity to block serotonin-induced responses in cells stably expressing the human 5-HT6 receptor .

Biochemical Pathways

It is known that the compound interacts with the serotonin 5-ht6 receptor, which plays a crucial role in neurotransmission and the modulation of various neurological and psychiatric disorders .

Pharmacokinetics

The presence of a positively ionizable group (PI) on the pyrimidine ring of the scaffold members in positions 5, 6, or 7 could increase their 5HT6R blocking potency . This provides a possibility for designing 5HT6R ligands with modified ADME characteristics without grossly affecting efficiency of their interaction with the receptor .

Result of Action

The result of the action of this compound is the inhibition of serotonin-induced responses in cells stably expressing the human 5-HT6 receptor . This can potentially lead to the modulation of neurotransmission and the treatment of various neurological and psychiatric disorders .

Action Environment

The action environment of this compound is primarily the central nervous system, where the serotonin 5-HT6 receptor is located . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other neurotransmitters, the overall health of the nervous system, and the presence of other drugs or substances .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine are largely determined by its molecular structure. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .

Cellular Effects

It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound’s effects at the molecular level include binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Méthodes De Préparation

The synthesis of 5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine involves several steps. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with phenylsulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Analyse Des Réactions Chimiques

5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:

3-(Arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines: These compounds also exhibit high affinity for serotonin receptors and have similar structural features.

3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound is another pyrazolo[1,5-a]pyrimidine derivative with different substituents, leading to varied applications and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and biological activities, making it a valuable compound in various fields of research .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-10-8-11(2)17-14(16-10)13(9-15-17)20(18,19)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERQCQDVQZMDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332572 | |

| Record name | 3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

861209-12-3 | |

| Record name | 3-(benzenesulfonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

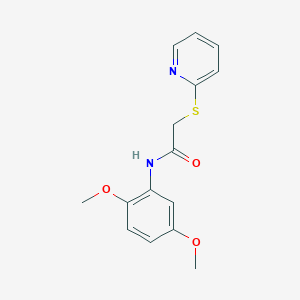

![N-(3-cyanophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2977871.png)

![7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one](/img/structure/B2977875.png)

![4-[butyl(ethyl)sulfamoyl]-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2977877.png)

![2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977878.png)

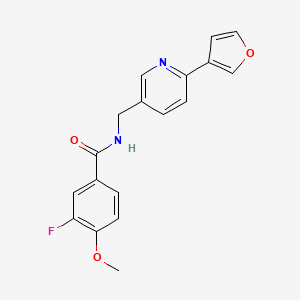

![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)

![Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis](/img/structure/B2977880.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)

![1-((2-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2977883.png)

![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)

![N-{4-[(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)amino]phenyl}acetamide](/img/structure/B2977893.png)